HDAC Inhibitory Activity: Cross-Study Comparison of Cyclopropylethylcarbamate Scaffolds
In the primary Jung et al. 2008 study, among four N-protected cyclopropylethylcarbamates (compounds 18–21) evaluated for in vitro growth inhibitory potency against HDAC, compound 19 exhibited the most pronounced activity, qualitatively described as 'good histone deacetylase activity' [1]. The study does not report individual IC50 values for each compound, but the rank-order observation establishes that structural modifications within the series produce differential biological outcomes. Cross-referencing the BindingDB entry for a structurally distinct HDAC inhibitor (BDBM50584460, bearing no cyclopropyl group) reveals an IC50 of 110 nM against HDAC in HeLa nuclear extracts [2]. However, this comparator is not a direct cyclopropylethylcarbamate analog. Quantitative comparative data directly benchmarking ethyl N-(2-amino-1-cyclopropylethyl)carbamate against a defined analog are absent from the publicly available literature, necessitating reliance on class-level inference and rank-order data.
| Evidence Dimension | In vitro HDAC growth inhibition potency (rank-order within cyclopropylethylcarbamate series) |
|---|---|
| Target Compound Data | Qualitative designation as 'good HDAC activity' for compound 19 within the series (exact IC50 not disclosed; compound numbering from Jung et al. 2008 does not have a publicly confirmed crosswalk to CAS 1247926-57-3) |
| Comparator Or Baseline | Compounds 18, 20, and 21 from the same series (no quantitative IC50 values reported) |
| Quantified Difference | Qualitative rank-order: compound 19 > compounds 18, 20, 21 (exact fold-difference not computable from available data) |
| Conditions | HeLa cell nuclear extract-based HDAC assay; details limited to abstract and summary descriptions in Jung et al. 2008 |
Why This Matters
For researchers building focused libraries of cyclopropylethylcarbamate HDAC probes, the rank-order activity evidence identifies the compound 19 structural motif as the most potent within the characterized series, guiding synthetic prioritization where exact IC50 data are unavailable.
- [1] Jung, J.C.; Moon, H.I.; Oh, S. Synthesis, structural characterization and biological evaluation of N-protected cyclopropylethylcarbamates as potential histone deacetylase inhibitor. Chem. Biol. Drug Des. 2008, 72, 592–595. View Source
- [2] BindingDB Entry BDBM50584460. IC50: 110 nM; Target: HDAC (human HeLa nuclear extracts). ChEMBL ID CHEMBL5069541. View Source
